molecular formula C21H20ClN5O2 B12206307 4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12206307
M. Wt: 409.9 g/mol
InChI Key: BKSZUOMDHSRIAN-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzylamino group, and a pyrimido-triazinone core

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimido-triazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimido-triazinone core.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group using chlorinating agents.

    Attachment of the Methoxybenzylamino Group: This step involves the reaction of the intermediate compound with a methoxybenzylamine derivative under suitable conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-4-methylbenzylamine: This compound shares the chlorophenyl group but differs in its overall structure and properties.

    N-(4-fluorophenyl)-4-methylbenzylamine: This compound has a fluorophenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.

    N-(4-methoxyphenyl)-4-methylbenzylamine: This compound has a methoxyphenyl group, which affects its reactivity and applications.

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylimino]-8-methyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H20ClN5O2/c1-13-11-18(28)27-19(15-5-7-16(22)8-6-15)25-20(26-21(27)24-13)23-12-14-3-9-17(29-2)10-4-14/h3-11,19H,12H2,1-2H3,(H2,23,24,25,26)

InChI Key

BKSZUOMDHSRIAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(NC(=NCC3=CC=C(C=C3)OC)NC2=N1)C4=CC=C(C=C4)Cl

Origin of Product

United States

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